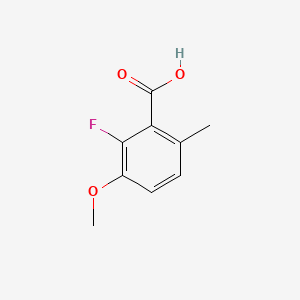

2-Fluoro-3-methoxy-6-methylbenzoic acid

Descripción

Historical Context and Discovery

The discovery and development of 2-Fluoro-3-methoxy-6-methylbenzoic acid emerged from the broader historical progression of benzoic acid chemistry, which traces its origins to the sixteenth century. Benzoic acid itself was first discovered through the dry distillation of gum benzoin, with early descriptions provided by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The fundamental understanding of benzoic acid structure was later established by Justus von Liebig and Friedrich Wöhler, who determined its composition and investigated its chemical relationships.

The development of fluorinated benzoic acid derivatives, including this compound, represents a more recent advancement in organic chemistry, emerging from the broader field of fluorine chemistry that gained prominence in the twentieth century. Research into nucleophilic fluorination methods has provided practical synthetic routes to such compounds, with studies demonstrating the synthesis of 2-fluorobenzoic acids through nucleophilic fluorination of 1-arylbenziodoxolones. This methodology represents a significant advancement in the field, offering convenient and efficient pathways for preparing fluorinated aromatic carboxylic acids that were previously difficult to access.

The specific compound this compound has gained attention in contemporary research due to its potential applications in pharmaceutical development and its role as a synthetic intermediate. Current commercial availability through specialized chemical suppliers indicates its established position in research and industrial applications. The compound's development reflects the ongoing evolution of medicinal chemistry toward incorporating fluorine atoms to enhance biological activity and metabolic stability.

Significance in Organic Chemistry

This compound holds substantial significance in organic chemistry due to its unique combination of functional groups and substitution pattern. The presence of the fluorine atom at the ortho position to the carboxylic acid group creates distinctive electronic and steric effects that influence both reactivity and biological activity. The fluorine atom's high electronegativity and small size contribute to enhanced binding affinity with biological targets, making this compound particularly valuable in medicinal chemistry applications.

The methoxy group at the 3-position introduces electron-donating character while providing potential sites for further chemical modification through demethylation or other transformations. This functional group also contributes to the compound's solubility characteristics and can participate in hydrogen bonding interactions with biological receptors. The methyl substituent at the 6-position provides additional steric bulk and hydrophobic character, influencing the compound's three-dimensional shape and its interactions with biological systems.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the introduction of fluorine, methoxy, and methyl groups occurs on the benzoic acid framework. These synthetic approaches require carefully controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions. The choice of solvents and reagents proves crucial for achieving high yields in these transformations, highlighting the technical complexity involved in producing this specialized compound.

The compound demonstrates significant versatility in chemical reactions, participating in various transformations including oxidation, reduction, and substitution reactions. Common reagents for these reactions encompass a broad range of chemical species, allowing for diverse synthetic applications and the preparation of related derivatives. This reactivity profile makes the compound valuable not only as an end product but also as an intermediate in the synthesis of more complex molecular structures.

Position within Benzoic Acid Derivatives Classification

This compound occupies a specific position within the comprehensive classification system of benzoic acid derivatives. According to chemical taxonomy systems, this compound belongs to the class of organic compounds known as benzoic acids, which are characterized by containing a benzene ring bearing at least one carboxyl group. Within this broader classification, it falls under the subcategory of fluorinated organic compounds, distinguishing it from non-halogenated benzoic acid derivatives.

The systematic classification places this compound within the hierarchy of chemical entities, beginning with organic compounds at the kingdom level, progressing through benzenoids at the superclass level, and ultimately arriving at benzoic acids and derivatives at the subclass level. This classification system reflects the compound's structural relationship to other aromatic carboxylic acids while highlighting its unique substitution pattern that sets it apart from simpler benzoic acid derivatives.

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Benzenoids |

| Class | Benzene and substituted derivatives |

| Subclass | Benzoic acids and derivatives |

| Direct Parent | Benzoic acids |

| Specific Type | Fluorinated benzoic acid derivative |

The compound's position among methoxybenzoic acids and derivatives represents another important classification aspect, as the methoxy group significantly influences its chemical and biological properties. This dual classification as both a fluorinated compound and a methoxybenzoic acid derivative reflects the complexity of its substitution pattern and the multiple ways in which it can be categorized within chemical databases and research literature.

Comparative analysis with other benzoic acid derivatives reveals that this compound represents a relatively specialized compound within this chemical family. While simple benzoic acid serves as a common food preservative and industrial intermediate, the multiple substituents in this compound confer more specific biological activities and synthetic applications. The strategic positioning of these substituents creates opportunities for selective interactions with biological targets that are not possible with simpler benzoic acid derivatives.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects growing interest in fluorinated organic compounds for pharmaceutical and agrochemical applications. Current investigations focus on the compound's potential as a building block for more complex bioactive molecules, taking advantage of the unique properties conferred by its substitution pattern. Research efforts particularly emphasize the enhanced binding affinity and metabolic stability that fluorine incorporation can provide in drug development contexts.

Recent synthetic methodology developments have expanded access to this compound through improved fluorination techniques. Studies on nucleophilic fluorination of benziodoxolone precursors have demonstrated efficient pathways for preparing fluorinated benzoic acids, including derivatives with complex substitution patterns. These methodological advances represent significant progress in synthetic chemistry, offering more practical and scalable approaches to producing specialized fluorinated aromatic compounds.

| Research Area | Focus | Key Findings |

|---|---|---|

| Synthetic Methodology | Nucleophilic fluorination | High yields achieved with benziodoxolone precursors |

| Pharmaceutical Applications | Enhanced binding affinity | Fluorine improves biological target interactions |

| Chemical Properties | Molecular characterization | Molecular weight 184.16-184.17 g/mol confirmed |

| Industrial Applications | Commercial availability | Multiple suppliers offering research quantities |

The compound's mechanism of action in biological systems involves interactions with specific enzymes and biological targets, primarily through competitive inhibition or allosteric modulation. The functional groups present in the molecule facilitate hydrogen bonding and hydrophobic interactions, contributing to its biological activity profile. Research into these mechanisms continues to reveal new applications and potential therapeutic targets for this compound and related derivatives.

Current commercial availability through specialized chemical suppliers indicates established demand for this compound in research applications. Multiple vendors offer the compound at research scale with purity levels typically exceeding 95%, suggesting standardized synthetic protocols and quality control measures. This commercial infrastructure supports ongoing research efforts and potential scale-up for larger applications as research progresses toward practical implementations.

Propiedades

IUPAC Name |

2-fluoro-3-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-4-6(13-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDRHEGJCLGYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is through electrophilic aromatic substitution reactions. For instance, starting with 3-methoxybenzoic acid, the methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. The fluorine atom can then be introduced through halogen exchange reactions using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of robust catalysts and efficient separation techniques would be crucial in industrial settings to minimize waste and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-3-methoxy-6-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Major Products

Oxidation: this compound can be converted to 2-Fluoro-3-methoxy-6-carboxybenzoic acid.

Reduction: The reduction of the carboxylic acid group yields 2-Fluoro-3-methoxy-6-methylbenzyl alcohol.

Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-3-methoxy-6-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-methoxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparación Con Compuestos Similares

Acidity and Solubility

- The electron-withdrawing fluoro group at position 2 increases acidity compared to non-fluorinated benzoic acids. However, the electron-donating methoxy and methyl groups at positions 3 and 6 may counteract this effect, resulting in a moderately acidic profile .

Thermal Stability

- Compounds with multiple electron-withdrawing groups (e.g., 2,4,5-trifluoro-3-methoxybenzoic acid) exhibit higher thermal stability, as seen in their resistance to decomposition during high-temperature reactions .

Pharmaceutical Relevance

- Fluorinated benzoic acids are critical in designing kinase inhibitors. For example, 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid () demonstrates the role of fluorine in enhancing binding affinity to target proteins .

- Methoxy and methyl groups improve metabolic stability, as observed in analogues like 2-methoxy-4,6-ditrifluoromethylbenzoic acid, which is used in anti-cancer agent synthesis .

Q & A

Q. What synthetic strategies are effective for preparing 2-Fluoro-3-methoxy-6-methylbenzoic acid in laboratory settings?

- Methodological Answer : A stepwise approach is recommended:

Core Structure Assembly : Start with a fluorinated benzene derivative (e.g., 2-fluoro-3-methylphenol). Introduce the methoxy group via alkylation using methyl iodide under basic conditions (e.g., NaH in DMF).

Carboxylic Acid Formation : Oxidize the methyl group at position 6 using KMnO₄ or CrO₃ in acidic media. Alternatively, employ a directed ortho-metalation strategy to install the carboxylic acid group via CO₂ insertion .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to isolate the product.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR to avoid positional isomer formation.

Q. How can researchers optimize the purification of this compound to achieve high yields?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., ethanol:water 3:1) to exploit differences in solubility between the product and byproducts.

- HPLC : Employ reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation.

- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~2.5–3.5) by partitioning between aqueous NaHCO₃ and dichloromethane to remove non-acidic impurities.

Advanced Research Questions

Q. How can discrepancies in the structural determination of this compound using X-ray crystallography be resolved?

- Methodological Answer : Structural ambiguities (e.g., disorder in methoxy/fluoro groups) require:

High-Resolution Data : Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.

Refinement Tools : Use SHELXL for iterative refinement, applying restraints for bond lengths/angles and testing twinning models if needed .

Complementary Techniques : Validate with solid-state NMR to confirm substituent positions.

Q. What computational methods are suitable for predicting the reactivity of the fluoro and methoxy groups in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and identify electrophilic centers.

- Transition State Analysis : Use Gaussian or ORCA to model activation energies for substitution at the fluoro group (e.g., with amines or thiols).

- Solvent Effects : Incorporate PCM models to simulate reaction kinetics in polar aprotic solvents (e.g., DMF or DMSO) .

Q. How can researchers address contradictory biological activity data for derivatives of this compound across enzyme inhibition assays?

- Methodological Answer :

- Assay Standardization : Use a common positive control (e.g., known COX-2 inhibitors) and normalize activity to account for batch-to-batch variability.

- Structural-Activity Relationships (SAR) : Compare substituent effects via meta-analysis of IC₅₀ values. For example, fluorination at position 2 may enhance binding affinity by reducing electron density in the aromatic ring .

- Docking Simulations : Perform AutoDock Vina studies to model interactions with target enzymes (e.g., tyrosine kinases) and validate with mutagenesis data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.